![molecular formula C12H21NO5 B1588369 (1R,3S,4R)-Methyl 3-((tert-butoxycarbonyl)amino)-4-hydroxycyclopentanecarboxylate CAS No. 321744-23-4](/img/structure/B1588369.png)
(1R,3S,4R)-Methyl 3-((tert-butoxycarbonyl)amino)-4-hydroxycyclopentanecarboxylate
Overview
Description
(1R,3S,4R)-Methyl 3-((tert-butoxycarbonyl)amino)-4-hydroxycyclopentanecarboxylate is a useful research compound. Its molecular formula is C12H21NO5 and its molecular weight is 259.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Highly Selective Directed Hydrogenation
Directed hydrogenation of enantiopure 4-(tert-butoxycarbonylamino)cyclopent-1-enecarboxylic acid methyl esters has been demonstrated to produce single diastereomers of 3-(tert-butoxycarbonylamino)-4-hydroxycyclopentanecarboxylic acid methyl esters. This represents the first instance of carbamate-directed hydrogenation of functionalized cyclopentenes, highlighting the chemical's utility in selective synthesis processes (Smith et al., 2001).
Electrochemical Hydrodimerisation
The electrochemical hydrodimerisation of Methyl 4-tert-Butylcyclohex-1-enecarboxylate, a process under stereoelectronic control leading to a major hydrodimer product, underlines the compound's reactivity and potential for creating complex molecular architectures. This stereoselective reaction, dictated by diaxial coupling of the cyclohexyl rings, showcases the compound's versatility in synthesis (Utley et al., 1995).
Poly-O-methyl-[n]-polyurethane Synthesis
A d-glucamine-based monomer was transformed into 2,3,4,5-tetra-O-methyl derivative, a precursor for sugar-based [n]-polyurethane, demonstrating the compound's utility in polymer synthesis. This process involves selective activation of amino or primary hydroxyl groups, leading to polymers with significant solubility in water and common organic solvents, presenting applications in material science (Kolender et al., 2011).
Renin Inhibitors Synthesis
The compound has been used in the synthesis of angiotensinogen transition-state analogues, potent inhibitors of human plasma renin. This highlights its role in the development of novel therapeutic agents targeting the renin-angiotensin system, crucial for regulating blood pressure and electrolyte balance (Thaisrivongs et al., 1987).
properties
IUPAC Name |
methyl (1R,3R,4S)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-8-5-7(6-9(8)14)10(15)17-4/h7-9,14H,5-6H2,1-4H3,(H,13,16)/t7-,8+,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSATZBUCOTXXGA-HRDYMLBCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CC1O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@H](C[C@H]1O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427438 | |
Record name | Methyl (1R,3S,4R)-3-[(tert-butoxycarbonyl)amino]-4-hydroxycyclopentane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
321744-23-4 | |
Record name | Methyl (1R,3S,4R)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-hydroxycyclopentanecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=321744-23-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl (1R,3S,4R)-3-[(tert-butoxycarbonyl)amino]-4-hydroxycyclopentane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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